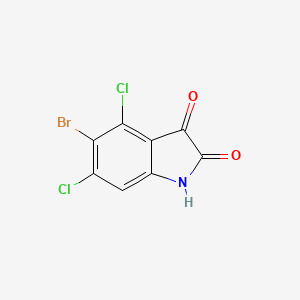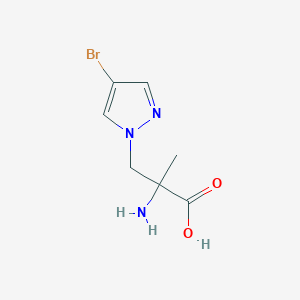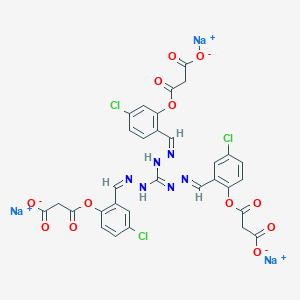
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylate, chlorobenzylidene, and hydrazono groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate involves several steps. The synthetic route typically starts with the preparation of the chlorobenzylidene hydrazine intermediates, followed by the introduction of the carboxylatoacetoxy groups. The final step involves the formation of the sodium salt. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple double bonds and hydrazono groups makes it susceptible to oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the hydrazono groups.
Substitution: The chlorobenzylidene groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under appropriate conditions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.
Aplicaciones Científicas De Investigación
Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate involves its interaction with specific molecular targets. The compound’s hydrazono groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The carboxylatoacetoxy groups may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Compared to other similar compounds, Sodium 3-(2-((Z)-(2-((E)-((Z)-2-(2-(2-carboxylatoacetoxy)-4-chlorobenzylidene)hydrazinyl)((E)-(2-(2-carboxylatoacetoxy)-5-chlorobenzylidene)hydrazono)methyl)hydrazono)methyl)-4-chlorophenoxy)-3-oxopropanoate stands out due to its unique combination of functional groups. Similar compounds include:
Propiedades
Fórmula molecular |
C31H20Cl3N6Na3O12 |
|---|---|
Peso molecular |
843.8 g/mol |
Nombre IUPAC |
trisodium;3-[2-[(Z)-[[(E)-N-[(Z)-[2-(2-carboxylatoacetyl)oxy-4-chlorophenyl]methylideneamino]-N'-[(E)-[2-(2-carboxylatoacetyl)oxy-5-chlorophenyl]methylideneamino]carbamimidoyl]hydrazinylidene]methyl]-4-chlorophenoxy]-3-oxopropanoate |
InChI |
InChI=1S/C31H23Cl3N6O12.3Na/c32-19-3-5-22(50-28(47)10-25(41)42)17(7-19)14-36-39-31(38-35-13-16-1-2-21(34)9-24(16)52-30(49)12-27(45)46)40-37-15-18-8-20(33)4-6-23(18)51-29(48)11-26(43)44;;;/h1-9,13-15H,10-12H2,(H,41,42)(H,43,44)(H,45,46)(H2,38,39,40);;;/q;3*+1/p-3/b35-13-,36-14-,37-15+;;; |
Clave InChI |
LPSWBWUBBRGWLU-NOYNZEMNSA-K |
SMILES isomérico |
C1=CC(=C(C=C1Cl)OC(=O)CC(=O)[O-])/C=N\N/C(=N\N=C\C2=C(C=CC(=C2)Cl)OC(=O)CC(=O)[O-])/N/N=C\C3=C(C=CC(=C3)Cl)OC(=O)CC(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC(=C(C=C1Cl)OC(=O)CC(=O)[O-])C=NNC(=NN=CC2=C(C=CC(=C2)Cl)OC(=O)CC(=O)[O-])NN=CC3=C(C=CC(=C3)Cl)OC(=O)CC(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


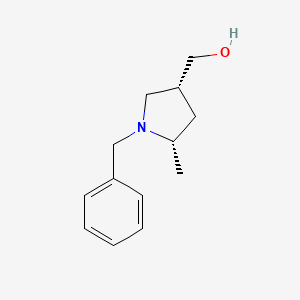
![Rel-(1S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B15279240.png)
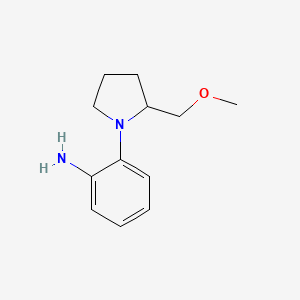
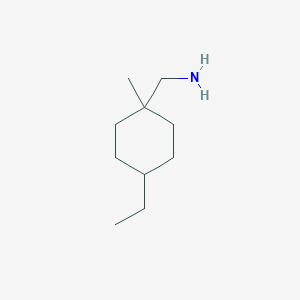
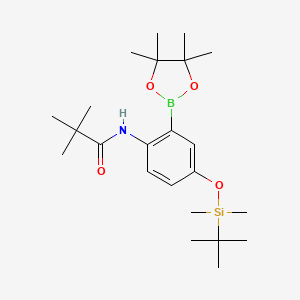
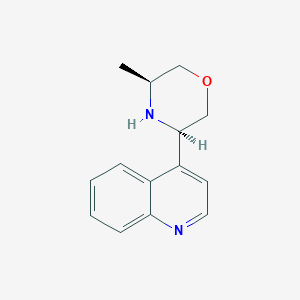

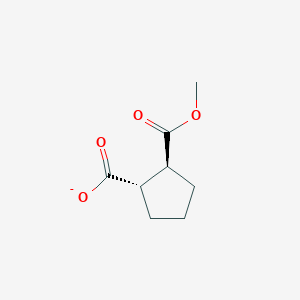

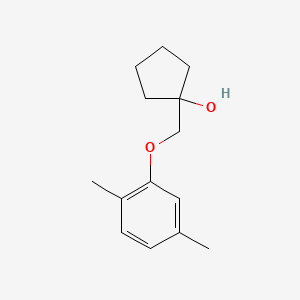
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
